molecular formula C13H11FO2 B6373126 3-Fluoro-4-(4-hydroxymethylphenyl)phenol CAS No. 1261950-10-0

3-Fluoro-4-(4-hydroxymethylphenyl)phenol

Cat. No.: B6373126
CAS No.: 1261950-10-0
M. Wt: 218.22 g/mol
InChI Key: NLBLQEKBEVTGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(4-hydroxymethylphenyl)phenol: is an organic compound with the molecular formula C13H11FO2 It is characterized by the presence of a fluorine atom at the third position and a hydroxymethyl group at the fourth position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(4-hydroxymethylphenyl)phenol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 4-hydroxybenzaldehyde.

    Reaction: The key step involves a nucleophilic aromatic substitution reaction where the hydroxymethyl group is introduced to the phenyl ring. This can be achieved using a base such as sodium hydroxide in a suitable solvent like ethanol.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(4-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-Fluoro-4-(4-carboxyphenyl)phenol.

    Reduction: this compound.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Fluoro-4-(4-hydroxymethylphenyl)phenol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of fluorinated compounds, which are valuable in medicinal chemistry.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. Its fluorine atom can enhance binding affinity and selectivity.

Medicine: The compound is investigated for its potential therapeutic applications. Fluorinated phenols are known to exhibit various pharmacological activities, including anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The hydroxymethyl group can participate in various biochemical reactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Fluoro-4-hydroxybenzaldehyde: Similar structure but lacks the hydroxymethyl group.

    4-Fluoro-3-hydroxybenzyl alcohol: Similar structure but with different positioning of the fluorine and hydroxymethyl groups.

    3-Fluoro-4-methylphenol: Similar structure but with a methyl group instead of a hydroxymethyl group.

Uniqueness: 3-Fluoro-4-(4-hydroxymethylphenyl)phenol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which confer distinct chemical and biological properties. The presence of both functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-fluoro-4-[4-(hydroxymethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-13-7-11(16)5-6-12(13)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBLQEKBEVTGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684147
Record name 2-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-10-0
Record name 2-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.